CAY10410 Does Not Induce HO-1 Expression Unlike Electrophilic 15d-PGJ2
In primary human B cells, 15d-PGJ2 (10 μM, 24 h) increased HO-1 protein expression approximately 50-fold relative to untreated controls, whereas the non-electrophilic analog CAY10410 at the identical concentration and duration induced minimal HO-1 expression comparable to untreated cells [1]. This differential effect was also observed in malignant B cell lines (Granta and 8226 cells), where 15d-PGJ2 induced 700- to 2000-fold increases in HO-1, while CAY10410 again showed negligible induction [1]. The disparity stems from the absence of the electrophilic cyclopentenone ring in CAY10410, which precludes covalent modification of KEAP1 and subsequent NRF2 activation.
| Evidence Dimension | HO-1 protein expression (fold change vs. untreated) |
|---|---|
| Target Compound Data | CAY10410 (10 μM, 24 h): ~1-2 fold (minimal induction) |
| Comparator Or Baseline | 15d-PGJ2 (10 μM, 24 h): 50-fold increase in normal B cells; 700-2000 fold increase in B cell lymphoma lines |
| Quantified Difference | 15d-PGJ2 induces HO-1 ≥25-fold to 2000-fold greater than CAY10410, depending on cell type |
| Conditions | Primary human peripheral B cells; Granta and 8226 B cell lymphoma lines; 10 μM compound treatment for 24 h; Western blot densitometry normalized to actin |
Why This Matters
This stark divergence allows researchers to attribute HO-1 induction exclusively to PPARγ-independent electrophilic signaling, establishing CAY10410 as the essential control for dissecting PPARγ-mediated transcriptional programs.
- [1] Akbiyik, F., Ray, D.M., Gettings, K.F., et al. The peroxisome proliferator-activated receptor gamma (PPARgamma) ligands 15-deoxy-Delta12,14-prostaglandin J2 and ciglitazone induce human B lymphocyte and B cell lymphoma apoptosis by PPARgamma-independent mechanisms. J. Immunol. 2006; 177(8): 5068-5076. (Figure 4). View Source
